molecular formula C24H28N2O3S B2681100 4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline CAS No. 897624-28-1

4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline

Cat. No. B2681100
CAS RN: 897624-28-1
M. Wt: 424.56
InChI Key: FIJGWFUVGXKPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Reactivity

A study by Takeuchi, Masuda, and Hamada (1992) discusses the synthesis of 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine through the reaction of corresponding isoquinoline 2-oxides with methylsulfinylmethyl carbanion. This research offers insights into reaction mechanisms and synthetic strategies that could be relevant for manipulating the structure of 4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline for various applications (I. Takeuchi et al., 1992).

Antiproliferative Activity

Lee et al. (2011) explored the antiproliferative activity of 5-amino-2-aroylquinolines, which share structural motifs with the compound of interest. Their work demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, suggesting potential applications in cancer research (Hsueh-Yun Lee et al., 2011).

Novel Synthetic Routes

Yavari, Nematpour, and Askarian-Amiri (2014) described a one-pot synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives, showcasing innovative synthetic approaches that could be adapted for the synthesis of compounds with similar functional groups or structural frameworks (I. Yavari et al., 2014).

5-HT6 Receptor Antagonists

Research by Zajdel et al. (2016) on N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives highlighted their role as potent 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties. This indicates the therapeutic potential of structurally related compounds in neurological and psychiatric disorders (P. Zajdel et al., 2016).

properties

IUPAC Name

4-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-17-8-10-20(14-18(17)2)30(27,28)23-16-25-22-11-9-19(29-3)15-21(22)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJGWFUVGXKPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.